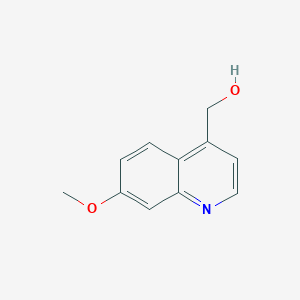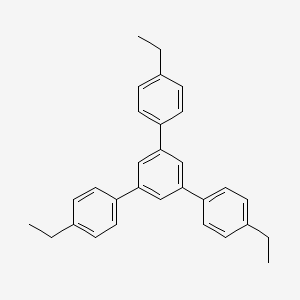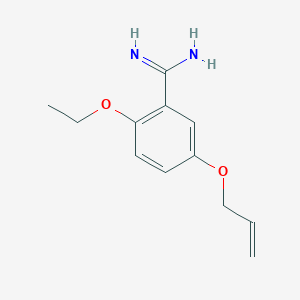
methyl 1-ethyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-ethyl-1H-imidazole-2-carboxylate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position, an ethyl group at the second position, and a carboxylate ester functional group at the second position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-ethyl-1H-imidazole-2-carboxylate can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of hydroxylamines with ethyl glyoxalate to form N-oxides, which then undergo cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of multi-component reactions and catalytic processes to enhance yield and selectivity. For example, the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia or amines, is a widely used method for the large-scale synthesis of imidazoles . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-ethyl-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield imidazole-2-carboxaldehyde derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon positions of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
Methyl 1-ethyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 1-ethyl-1H-imidazole-2-carboxylate involves its interaction with various molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity . The presence of the carboxylate ester group allows for interactions with metal ions, making it a useful ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-methyl-1H-imidazole-2-carboxylate: Similar in structure but with an ethyl group instead of a methyl group at the first position.
Methyl 1H-imidazole-1-carboxylate: Lacks the ethyl group at the second position.
Ethyl 1H-imidazole-1-carboxylate: Similar to methyl 1-ethyl-1H-imidazole-2-carboxylate but with an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and ethyl groups, along with the carboxylate ester, allows for versatile functionalization and application in various fields .
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
methyl 1-ethylimidazole-2-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-5-4-8-6(9)7(10)11-2/h4-5H,3H2,1-2H3 |
Clave InChI |
PMQJBJILTZQHNC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-chloro-4-(4-methoxypiperidin-1-yl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8h)-carboxylate](/img/structure/B13960136.png)






![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)


![Methyl (3-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13960192.png)


